molecular formula C22H25NO3 B595352 (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol CAS No. 1217461-20-5

(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol

Cat. No.: B595352
CAS No.: 1217461-20-5
M. Wt: 351.446
InChI Key: DLDUSAROVXDNNQ-VFNWGFHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is a complex organic compound that features a fluorenyl group, a cyclohexyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol typically involves multiple steps:

    Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through Friedel-Crafts acylation of fluorene.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

    Carbamate Formation: The final step involves the reaction of the fluorenyl and cyclohexyl intermediates with an isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenylmethyl cyclohexylmethanol.

    Substitution: Formation of N-alkylated carbamates.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is used as a protecting group for amines due to its stability and ease of removal under mild conditions.

Biology

The compound is studied for its potential as a prodrug, where the carbamate linkage can be hydrolyzed to release active pharmaceutical ingredients in a controlled manner.

Medicine

Research is ongoing to explore its use in drug delivery systems, particularly in targeting specific tissues or cells.

Industry

In materials science, the compound is investigated for its potential use in the development of novel polymers and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol involves the hydrolysis of the carbamate linkage, releasing the active fluorenyl and cyclohexyl components. These components can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    (9H-Fluoren-9-yl)methyl carbamate: Lacks the cyclohexyl group, making it less bulky and potentially less selective in its applications.

    Cyclohexylmethyl carbamate: Lacks the fluorenyl group, which may reduce its stability and effectiveness in certain applications.

Uniqueness

(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is unique due to the combination of the fluorenyl and cyclohexyl groups, which confer both stability and specificity in its interactions. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

1217461-20-5

Molecular Formula

C22H25NO3

Molecular Weight

351.446

IUPAC Name

9H-fluoren-9-ylmethyl N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]carbamate

InChI

InChI=1S/C22H25NO3/c24-21-12-6-1-7-15(21)13-23-22(25)26-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-21,24H,1,6-7,12-14H2,(H,23,25)/t15-,21+/m1/s1

InChI Key

DLDUSAROVXDNNQ-VFNWGFHPSA-N

SMILES

C1CCC(C(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Synonyms

(1S,2R)-trans-2-(FMoc-aMinoMethyl)cyclohexanol

Origin of Product

United States

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